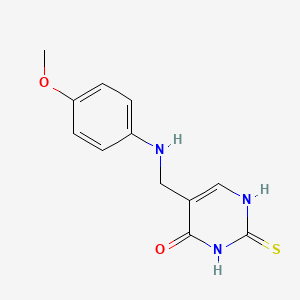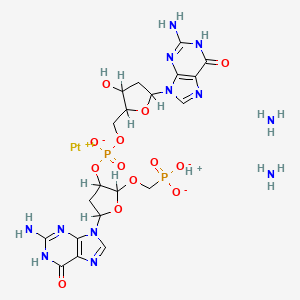
4,4'-(2,2-Dichloroethylidene)bisphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(2,2-Dichloroethylidene)bisphenol is an organic compound with the molecular formula C14H12Cl2O2. It is a derivative of bisphenol, where the central carbon atom is substituted with two chlorine atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2,2-Dichloroethylidene)bisphenol typically involves the reaction of bisphenol A with chloroacetyl chloride in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product.
Industrial Production Methods
In industrial settings, the production of 4,4’-(2,2-Dichloroethylidene)bisphenol is carried out in large-scale reactors with controlled temperature and pressure conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The process also involves purification steps such as recrystallization and distillation to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(2,2-Dichloroethylidene)bisphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized products.
Reduction: Hydroxy derivatives.
Substitution: Various substituted bisphenol derivatives.
Applications De Recherche Scientifique
4,4’-(2,2-Dichloroethylidene)bisphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of polymers and other complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of high-performance materials, including plastics and resins.
Mécanisme D'action
The mechanism of action of 4,4’-(2,2-Dichloroethylidene)bisphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(Hexafluoroisopropylidene)diphenol: This compound has a similar structure but with fluorine atoms instead of chlorine.
Bisphenol A: The parent compound of 4,4’-(2,2-Dichloroethylidene)bisphenol, with no halogen substitution.
Uniqueness
4,4’-(2,2-Dichloroethylidene)bisphenol is unique due to the presence of chlorine atoms, which impart distinct chemical and physical properties. These properties make it suitable for specific applications where other bisphenol derivatives may not be effective.
Propriétés
Numéro CAS |
13005-40-8 |
|---|---|
Formule moléculaire |
C14H12Cl2O2 |
Poids moléculaire |
283.1 g/mol |
Nom IUPAC |
4-[2,2-dichloro-1-(4-hydroxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C14H12Cl2O2/c15-14(16)13(9-1-5-11(17)6-2-9)10-3-7-12(18)8-4-10/h1-8,13-14,17-18H |
Clé InChI |
YVQVKDACGUDFMB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


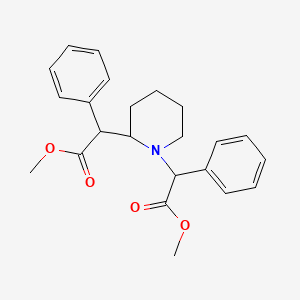

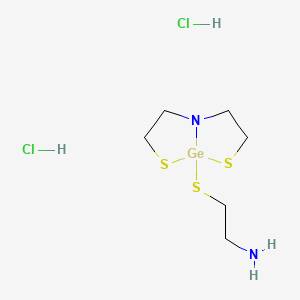

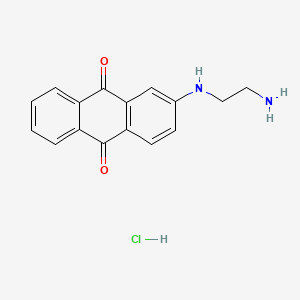

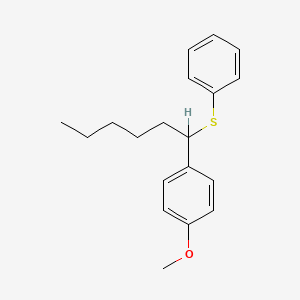
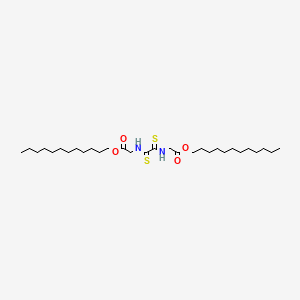
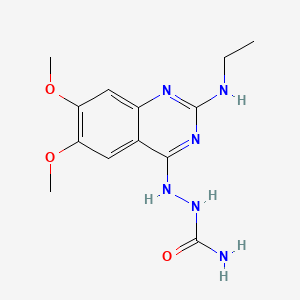

![1-[(2R,4S,5R)-5-[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12747274.png)
